molecular formula C11H11F3O3 B1397906 2-(Propan-2-yloxy)-4-(trifluoromethyl)benzoic acid CAS No. 1175134-69-6

2-(Propan-2-yloxy)-4-(trifluoromethyl)benzoic acid

Cat. No. B1397906
M. Wt: 248.2 g/mol
InChI Key: SOHAGLMLOJSOGX-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance and odor if available.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Resorbable Polymeric Systems with Antithrombogenic Activity

    • 2-(Propan-2-yloxy)-4-(trifluoromethyl)benzoic acid has been utilized in the synthesis of new polyacrylic derivatives with antithrombogenic properties. These derivatives have applications as resorbable coatings for vascular grafts, demonstrating stability in physiological conditions and effectiveness in the slow release of pharmacologically active compounds (Rodri´guez et al., 1999).
  • Solvent Effects on Dissociation of Benzoic Acids

    • This compound has been studied in the context of understanding solvent effects on the acidity of benzoic acids. This research provides insights into how different solvents affect the dissociation constants of 2-(Propan-2-yloxy)-4-(trifluoromethyl)benzoic acid and related compounds, which is crucial for applications in various chemical processes (Kulhanek & Pytela, 1997).
  • Catalysis in Organic Synthesis

    • The compound plays a role in catalytic processes involving carboxylic acids and alkynes, as demonstrated in a study where its derivatives are involved in the regioselective synthesis of enol esters. Such catalytic processes are fundamental in creating various organic compounds with potential applications in pharmaceuticals and materials science (Bianchini et al., 1990).
  • Development of Novel Fluorescence Probes

    • Derivatives of this acid have been used in developing novel fluorescence probes for detecting reactive oxygen species. Such probes are significant in biological and chemical applications, including studying cellular processes and developing diagnostic tools (Setsukinai et al., 2003).
  • Cyclopolymerization in Polymer Science

    • Research shows the use of this compound in the synthesis of ruthenium-based catalysts for cyclopolymerization, leading to the creation of various polymers with potential applications in materials science and engineering (Mayershofer et al., 2006).
  • Degradation of Herbicides

    • Studies on the degradation of novel herbicides have utilized derivatives of this compound, shedding light on microbial processes and environmental impact assessment (Cai et al., 2012).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include any safety precautions that should be taken when handling the compound.


Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less well-known compound, some of this information may not be available. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

2-propan-2-yloxy-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-6(2)17-9-5-7(11(12,13)14)3-4-8(9)10(15)16/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHAGLMLOJSOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Propan-2-yloxy)-4-(trifluoromethyl)benzoic acid

Synthesis routes and methods I

Procedure details

To a solution of p-(trifluoromethyl)salicylic acid (CAS 345-28-8) (500 mg, 2.271 mmol), 2-propanol (0.209 ml, 2.725 mmol) and triphenylphosphine (706.2 mg, 2.612 mmol) in 6.5 ml tetrahydrofurane under nitrogen at 0° C., was added dropwise a solution of di-tert-butyl azodicarboxylate (575.2 mg, 2.498 mmol) in 1 ml tetrahydrofurane. The reaction mixture was allowed to warm to room temperature and stirred for 1.5 hours. 8 ml 2N NaOH (15.9 mmol) was added and the reaction mixture was heated in an 80° C. oil bath for 5 hours. The reaction mixture was allowed to cool to room temperature and extracted twice with 5 ml ether. The aqueous layer was acidified under ice bath cooling with a 5N HCl solution to pH 1. The resulting precipitate was filtered and dried in vacuo to provide 444 mg (79%) of the title compound as a white solid. MS (m/e): 247.0 (M+H+).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.209 mL
Type
reactant
Reaction Step One
Quantity
706.2 mg
Type
reactant
Reaction Step One
Quantity
575.2 mg
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Yield
79%

Synthesis routes and methods II

Procedure details

To a suspension of 2-isopropoxy-4-trifluoromethyl-benzoic acid isopropyl ester (35 mg, 0.12 mmol) in THF (1 ml) was added a solution of 0.5 N-LiOH (2 eq), and the resulting mixture was stirred for 2 hours at room temperature. The reaction mixture was acidified with 1N HCl, and then extracted with EtOAc. The combined organic layer was washed with water and brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The resulting residue was vacuum dried to yield the 2-isopropoxy-4-trifluoromethyl-benzoic acid. To an ice-cold suspension of 2-isopropoxy-4-trifluoromethyl-benzoic acid and N,O-dimethylhydroxylamine hydrochloride (13 mg, 0.132 mmol) in CH2Cl2 (1 mL) was added N-methylmorpholine (0.015 ml, 0.132 mmol), and the resulting mixture was stirred for 5 minutes, to which were added N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (26 mg, 0.132 mmol). The resulting mixture was stirred for 2 hours at room temperature, and then diluted with EtOAc. The organic layer was washed with 1N HCl, water, and brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The crude residue was purified by chromatography (Hex/EtOAc=3/1) to give the title compound (28 mg, 80%).
Name
2-isopropoxy-4-trifluoromethyl-benzoic acid isopropyl ester
Quantity
35 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 500 mg (2.271 mmol) 2-hydroxy-4-trifluoromethyl-benzoic acid methyl ester (CAS: 345-28-8), 209 ul (2.725 mmol) 2-propanol and 706.2 mg (2.612 mmol) triphenylphosphine in 6.5 ml tetrahydrofuran under nitrogen at 0° C., was added dropwise a solution of 575.2 mg (2.498 mmol) di-tert-butyl azodicarboxylate in 1 ml tetrahydrofuran. The reaction mixture was allowed to warm to room temperature and stirred for 1.5 hours. 8 ml (15.9 mmol) 2N NaOH was added and the reaction mixture was warmed at 80° C. for 5 hours. The reaction mixture extracted twice with 5 ml ether. The aqueous layer was acidified under ice bath cooling with a 5N HCl solution to pH 1. The resulting precipitate was filtered and dried in vacuo to provide 444 mg (y: 78.8%) of the expected compound as a white solid. MS (m/e): 247.0 (MH+).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
209 μL
Type
reactant
Reaction Step One
Quantity
706.2 mg
Type
reactant
Reaction Step One
Quantity
575.2 mg
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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